Butyl-cyclohexylideneamine
Description
Butyl-cyclohexylideneamine is a substituted cyclohexylideneamine characterized by a butyl group attached to the cyclohexylideneamine scaffold. This compound belongs to a broader class of Schiff bases, which are typically synthesized via condensation reactions between amines and carbonyl compounds. These derivatives are valuable in pharmaceuticals and agrochemicals due to their structural rigidity and tunable reactivity.
Properties
CAS No. |
6407-39-2 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-butylcyclohexanimine |
InChI |
InChI=1S/C10H19N/c1-2-3-9-11-10-7-5-4-6-8-10/h2-9H2,1H3 |
InChI Key |
WTKIOPVBAMLRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares butyl-cyclohexylideneamine with structurally related cyclohexylideneamine derivatives, focusing on substituent effects, physicochemical properties, and synthetic outcomes.
Table 1: Key Properties of Cyclohexylideneamine Derivatives
Key Findings:
Substituent Effects on Physical Properties: Alkyl vs. Aryl Substituents: this compound analogs with alkyl chains (e.g., propyl, butyl) exhibit lower boiling points (100–110°C under vacuum) compared to aryl-substituted derivatives like γ-phenyl-γ-benzyl-n-amylidenecyclohexylamine (265–270°C/16 mmHg) . This reflects increased volatility with aliphatic chains versus aromatic stabilization. Melting Points: Derivatives with aromatic groups (e.g., benzylidene in trans-4-(benzylidene-amino)-cyclohexanol) likely have higher melting points due to π-π interactions, though direct data is absent. Hydrochloride salts of butyl-substituted derivatives (m.p. 224°C) suggest strong ionic lattice interactions .
Synthetic Efficiency :
- This compound synthesis via traditional reduction (e.g., γ-butylidene-cyclohexylamine reduction with formaldehyde) yields only 3.5% , whereas modern methods for benzylidene analogs achieve near-quantitative yields (99%) . This disparity underscores the influence of substituent steric/electronic profiles on reaction efficiency.
Reactivity in Reduction Reactions :
- Butyl-substituted derivatives produce branched amines (e.g., cyclohexyl-(γ-hydroxy-γ-dimethylpropyl)amine) under reductive conditions, whereas propylidenecyclohexylamine forms linear amines like cyclohexyl-(γ-methylbutyl)amine . The longer butyl chain may sterically hinder reaction pathways, altering product distributions.
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